N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide
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Overview
Description
N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a morpholine ring, and a sulfonylpyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the sulfonylpyridine intermediate: This step involves the sulfonation of pyridine using a sulfonyl chloride reagent under basic conditions.
Introduction of the morpholine ring: The sulfonylpyridine intermediate is then reacted with morpholine in the presence of a suitable base to form the morpholin-4-ylsulfonylpyridine derivative.
Attachment of the cyclohexyl group: The final step involves the reaction of the morpholin-4-ylsulfonylpyridine derivative with cyclohexylamine and a suitable coupling reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The sulfonylpyridine moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-pyrrolidone: Similar in structure but lacks the sulfonylpyridine and morpholine groups.
N-cyclohexyl-2-pyrrolidinone: Another related compound with different functional groups.
Uniqueness
N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonylpyridine moiety enhances its potential as an enzyme inhibitor, while the morpholine ring contributes to its solubility and stability.
Properties
IUPAC Name |
N-cyclohexyl-2-(5-morpholin-4-ylsulfonylpyridin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c21-16(19-14-4-2-1-3-5-14)13-25-17-7-6-15(12-18-17)26(22,23)20-8-10-24-11-9-20/h6-7,12,14H,1-5,8-11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQKCGWBAGSTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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